1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
CAS No.: 150194-52-8
Cat. No.: VC21332088
Molecular Formula: C11H10BrF2N3O
Molecular Weight: 318.12 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 150194-52-8 |
---|---|
Molecular Formula | C11H10BrF2N3O |
Molecular Weight | 318.12 g/mol |
IUPAC Name | 1-bromo-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
Standard InChI | InChI=1S/C11H10BrF2N3O/c12-4-11(18,5-17-7-15-6-16-17)9-2-1-8(13)3-10(9)14/h1-3,6-7,18H,4-5H2 |
Standard InChI Key | CFMLSIOEVNQGQY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CBr)O |
Canonical SMILES | C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CBr)O |
Appearance | Solid powder |
Chemical Identity and Structure
Basic Identification
1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is classified under various identifiers that establish its unique chemical profile. The compound has been assigned the CAS registry number 150194-52-8 and possesses the molecular formula C11H10BrF2N3O . With a molecular weight of 318.12 g/mol, this compound contains several functional groups including fluorine atoms, a bromine atom, a triazole ring, and a hydroxyl group, contributing to its distinct chemical behavior .
The systematic IUPAC nomenclature identifies this compound as (2RS)-1-bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, indicating the presence of a chiral center with both R and S configurations possible . For regulatory purposes, the compound has been assigned the FDA UNII (Unique Ingredient Identifier) 940ZD7T683, allowing for standardized identification across pharmaceutical applications .
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific literature and pharmaceutical contexts, reflecting its relationship to fluconazole:
Synonym | Context |
---|---|
Fluconazole EP Impurity H | European Pharmacopoeia designation |
Fluconazole Impurity 8 | Alternative quality control designation |
Fluconazole-8 | Abbreviated reference name |
2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-bromopropan-2-ol | Alternative structural description |
1-bromo-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | Equivalent chemical name |
These multiple designations highlight the compound's significance in pharmaceutical quality control systems, particularly as a known impurity associated with fluconazole production and testing .
Physical and Chemical Properties
Physical State and Appearance
1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol exists as a solid at standard temperature and pressure, characterized by a white to off-white appearance . This physical presentation is consistent with many pharmaceutical-related compounds that contain halogen atoms and heterocyclic structures. The solid state makes it amenable to standard handling procedures in laboratory and manufacturing settings.
Thermal Properties
The compound demonstrates defined thermal behavior that is important for its characterization, processing, and storage:
Property | Value | Status |
---|---|---|
Melting Point | 116-117°C | Experimental value |
Boiling Point | 446.4±55.0°C | Predicted value |
The relatively high melting point suggests significant intermolecular forces, possibly including hydrogen bonding through the hydroxyl group and halogen bonding via the bromine atom . The predicted boiling point indicates low volatility under standard conditions, which influences handling and analytical procedures.
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble |
Ethyl Acetate | Slightly soluble |
This restricted solubility profile has implications for extraction, purification, and analytical procedures involving this compound . The limited solubility may be attributed to the complex balance of polar and nonpolar structural elements within the molecule.
Additional Physicochemical Parameters
Several other physical and chemical properties further characterize this compound:
Property | Value | Determination Method |
---|---|---|
Density | ~1.0±0.1 g/cm³ | Predicted |
pKa | 11.06±0.29 | Predicted |
Form | Solid | Observed |
The predicted pKa value of approximately 11.06 indicates that the hydroxyl group is weakly acidic, which influences the compound's behavior in various pH environments and its potential for ionic interactions .
Classification Element | Designation |
---|---|
GHS Symbol | GHS07 (Exclamation mark) |
Signal Word | Warning |
Hazard Statements | H319-H335-H315 |
These classifications indicate that the compound presents moderate health hazards primarily related to irritation of tissues upon exposure .
Hazard Interpretation and Health Effects
The assigned hazard statements translate to specific health concerns:
Hazard Statement | Interpretation |
---|---|
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
H315 | Causes skin irritation |
These irritant properties necessitate appropriate protective measures when handling the compound in laboratory or manufacturing settings . The irritant effects are likely related to the compound's reactive functional groups, including the halogen atoms and the hydroxyl group.
Precautionary Measures
Safe handling of this compound requires adherence to specific precautionary statements:
Precautionary Statement | Description |
---|---|
P264-P280 | Wash thoroughly after handling; Wear protective gloves/eye protection |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |
P337+P313 | If eye irritation persists: Get medical advice/attention |
P302+P352 | IF ON SKIN: Wash with plenty of water |
P332+P313 | If skin irritation occurs: Get medical advice/attention |
P362 | Take off contaminated clothing |
These precautionary measures are designed to minimize exposure risks and provide appropriate response protocols in case of accidental contact .
Storage Parameter | Requirement |
---|---|
Container type | Amber vial (to protect from light) |
Temperature | -20°C (freezer storage) |
Atmosphere | Inert (to prevent oxidation or degradation) |
These stringent storage conditions suggest potential reactivity or degradation under ambient conditions, possibly due to the presence of the reactive bromine atom and the heterocyclic triazole ring .
Relationship to Fluconazole
Structural Comparison
Feature | Fluconazole | 1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol |
---|---|---|
Triazole rings | Two | One |
Halogen substituents | Two fluorine atoms | Two fluorine atoms plus one bromine atom |
Central structural motif | 2-(2,4-difluorophenyl)propan-2-ol | 2-(2,4-difluorophenyl)propan-2-ol |
This structural relationship is evident in the compound's classification as a fluconazole impurity, suggesting it may originate during the synthesis or degradation of fluconazole .
Regulatory Significance
The European Pharmacopoeia (EP) designation indicates that this compound is:
-
A known and characterized impurity that must be monitored
-
Subject to specific acceptance limits in pharmaceutical-grade fluconazole
-
Required to be controlled through validated analytical procedures
As a pharmacopeial impurity, its levels in fluconazole drug substance and drug products must be controlled to ensure the safety and efficacy of the medication .
Analytical Detection and Characterization
Analytical Methods
The detection and quantification of 1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol in pharmaceutical samples typically employs several complementary techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV detection
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared (IR) spectroscopy for functional group analysis
These methods allow for the sensitive and specific detection of this impurity in fluconazole samples, supporting quality control processes.
Reference Standards
The compound is available as a reference standard for analytical purposes, supporting:
-
Method validation for impurity testing
-
Calibration of analytical instruments
-
System suitability testing in quality control laboratories
-
Comparative analysis in stability studies
Applications and Significance
Pharmaceutical Quality Control
The primary importance of 1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in pharmaceutical quality control processes where it serves as:
-
A marker for monitoring the purity of fluconazole
-
An indicator of process control in manufacturing
-
A target analyte in stability studies
-
A reference for establishing specifications and acceptance criteria
The monitoring of this specific impurity helps ensure that fluconazole medications meet quality standards and possess the expected safety profile .
Research Applications
Beyond its role as a pharmaceutical impurity, this compound may have value in:
-
Structure-activity relationship studies for antifungal agents
-
Development of synthetic methodologies for triazole-containing compounds
-
Studies of reaction mechanisms in heterocyclic chemistry
-
Investigation of halogen-containing pharmaceutical intermediates
The structural features of this compound, particularly the combination of a triazole ring with halogenated groups, may provide insights into the development of related pharmaceutical compounds.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume